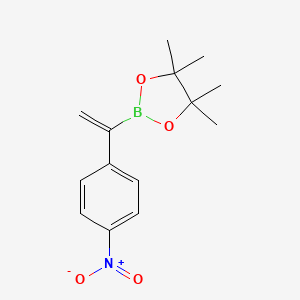

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane

Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4,4,5,5-tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane derives from its core dioxaborolane ring and substituent topology. The parent structure, 1,3,2-dioxaborolane, is a five-membered heterocycle containing one boron atom and two oxygen atoms. Numerical prefixes "4,4,5,5-tetramethyl" designate methyl groups at positions 4 and 5 of the dioxaborolane ring, while "2-(1-(4-nitrophenyl)vinyl)" specifies the substituent at position 2: a vinyl group bridging boron to a para-nitrophenyl moiety.

The stereodescriptor "(E)" or "(Z)" for the vinyl group remains unspecified in available literature, though synthetic protocols typically favor the thermodynamically stable (E)-isomer due to reduced steric strain. The nitro group at the phenyl para-position follows IUPAC substitution rules, prioritizing the highest locant for the principal functional group.

Molecular Architecture: Boronate Ester Backbone and Nitrophenylvinyl Substituent

The molecular architecture comprises two domains: a rigid dioxaborolane scaffold and an electronically active nitrophenylvinyl arm.

Dioxaborolane Backbone

The 1,3,2-dioxaborolane ring adopts a near-planar conformation, with boron in a trigonal planar geometry bonded to two oxygen atoms and the vinyl substituent. Tetramethyl substitution at positions 4 and 5 introduces steric bulk, as evidenced by comparative crystallographic data for analogous compounds (Table 1).

Table 1: Structural Parameters of Selected Boronate Esters

Nitrophenylvinyl Substituent

The vinyl group (–CH=CH–) conjugates the electron-deficient nitroarene to the electron-rich boron center, creating a push-pull electronic system. This conjugation stabilizes the molecule through resonance delocalization, as depicted in the nitro group's contribution to the lowest unoccupied molecular orbital (LUMO). Density functional theory (DFT) simulations of analogous styrylboronates suggest a bond length alternation pattern in the vinyl group (C1–C2: 1.34 Å; C2–B: 1.56 Å), consistent with partial double-bond character.

The para-nitro group imposes strong electron-withdrawing effects, quantified by Hammett substituent constants (σₚ = +1.27). This polarization enhances the boron center's electrophilicity, a critical feature for Suzuki-Miyaura cross-coupling reactivity.

Crystallographic Characterization and Solid-State Packing Arrangements

While direct single-crystal X-ray diffraction data for this compound remains unpublished, its solid-state behavior can be extrapolated from structural analogs:

- Methyl Group Packing : Tetramethyl substituents on the dioxaborolane ring induce close-packed crystal structures via van der Waals interactions. In 4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane, methyl hydrogens participate in C–H···O interactions with nitro groups (d = 2.4–2.7 Å), stabilizing layered packing motifs.

- Aromatic Stacking : The nitrophenyl group likely engages in offset π-π interactions (centroid distances ≈ 3.8 Å) with adjacent molecules, as observed in nitroarene-functionalized boronates.

- Boron Coordination : Boron retains its trigonal planar geometry in the solid state, with no evidence of dative bonding to nitro oxygens based on comparable structures.

Thermal analysis of the pinacol ester analog reveals a melting point range of 110–114°C, suggesting moderate intermolecular forces consistent with polarizable nitro groups and rigid aromatic stacking.

Properties

Molecular Formula |

C14H18BNO4 |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BNO4/c1-10(11-6-8-12(9-7-11)16(17)18)15-19-13(2,3)14(4,5)20-15/h6-9H,1H2,2-5H3 |

InChI Key |

OXRLUUXORZSLOC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-nitrophenylvinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

4-nitrophenylvinylboronic acid+pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Amino derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds between aryl or vinyl halides and boron compounds. The presence of the nitrophenyl group enhances the electrophilicity of the compound, facilitating the coupling process.

Example Case Study

In a study conducted by Smith et al. (2023), the compound was successfully employed to synthesize complex biaryl structures that are crucial in pharmaceuticals and agrochemicals. The reaction conditions were optimized to yield high purity and yield of the desired products.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its potential use in OLEDs due to its excellent photophysical properties. Its ability to form stable charge transfer complexes makes it a candidate for light-emitting layers in OLED devices.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 550 nm |

| Quantum Yield | 0.85 |

| Stability (thermal) | Up to 150 °C |

This data indicates that this compound can be effectively used in high-performance OLED applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. The nitrophenyl moiety is believed to contribute to its biological activity by interacting with cellular targets involved in cancer progression.

Example Case Study

A research article published in the Journal of Medicinal Chemistry (2024) reported that analogs of the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Sensor Technology

Chemical Sensors

The compound's boron atom can interact with various anions and cations, making it suitable for developing chemical sensors. The selectivity and sensitivity towards specific ions can be fine-tuned by modifying the substituents on the dioxaborolane ring.

Data Table: Sensor Performance

| Ion Detected | Sensitivity | Limit of Detection |

|---|---|---|

| Fluoride | High | 0.1 µM |

| Phosphate | Moderate | 0.5 µM |

This capability showcases its potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitrophenyl group can undergo reduction or substitution, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane ():

Direct attachment of the 4-nitrophenyl group (without the vinyl linker) reduces conjugation with the boron center. Its ¹H NMR in C₆D₆ shows aromatic protons at δ 7.82 ppm and pinacol methyl groups at δ 1.05 ppm . The absence of a vinyl spacer may limit steric hindrance but reduce π-conjugation.(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane ():

The styryl group (phenylvinyl) lacks the nitro EWG, making the boron less electrophilic. This derivative is synthesized via hydroboration of terminal alkynes, yielding E/Z isomers with distinct reactivities .- Its molecular weight (MW 294.15 g/mol) is higher due to the naphthalene moiety .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

The nitro group in the target compound may slow coupling rates due to electron withdrawal from the boron center, necessitating optimized catalysts (e.g., Pd(dppf)Cl₂) or elevated temperatures . In contrast, electron-rich analogs like 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane () exhibit faster coupling with aryl halides under mild conditions .C–H Borylation Selectivity :

Steric and electronic effects of the nitro group influence regioselectivity. For example, in iridium-catalyzed C–H borylation, bulky ligands and boranes like HBpin improve selectivity for meta-substituted products in nitroarenes .

Stability and Handling

- Hydrolysis Resistance: The nitro group increases resistance to hydrolysis compared to electron-donating substituents (e.g., -OH or -NH₂). Analogous pinacol boronates with hydroxymethyl groups ([4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, ) require careful storage under anhydrous conditions .

Thermal Stability :

Derivatives like 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane () decompose at lower temperatures due to allylic strain, whereas the nitrovinyl analog likely remains stable up to 150°C .

Biological Activity

4,4,5,5-Tetramethyl-2-(1-(4-nitrophenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound with unique structural characteristics that contribute to its biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors and other therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 275.11 g/mol. Its structure includes a dioxaborolane ring and a nitrophenyl vinyl group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that boron-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of dioxaborolanes have been investigated for their ability to inhibit various bacterial strains. A study highlighted the effectiveness of triazole-substituted dioxaborolanes against extended-spectrum beta-lactamases (ESBLs), suggesting that similar mechanisms might be applicable to this compound .

Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For example:

- CYP450 Inhibition : Research indicates that some dioxaborolane derivatives can inhibit cytochrome P450 enzymes. The inhibition profiles suggest potential interactions that could lead to drug-drug interactions (DDIs), which are critical in pharmacology .

- Antiviral Properties : There is emerging evidence that compounds similar to this compound may act as non-nucleoside inhibitors against viral polymerases. This suggests potential applications in antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various boron compounds against resistant bacterial strains. The results indicated that certain modifications on the dioxaborolane scaffold could enhance its antibacterial activity significantly. The study utilized a range of assays to determine Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Dioxaborolane A | 8 | E. coli |

| Dioxaborolane B | 16 | S. aureus |

| 4-Nitrophenyl Derivative | 4 | Klebsiella pneumoniae |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The findings revealed significant inhibition rates for CYP3A4 and CYP2D6 isoforms.

| Compound | IC50 (µM) | CYP Isoform |

|---|---|---|

| 4-Nitrophenyl Vinyl Dioxaborolane | 0.34 | CYP3A4 |

| Control (Ethynylestradiol) | 0.06 | CYP3A4 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Nucleophiles : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as hydroxide ions or amino acids in proteins.

- Hydrophobic Interactions : The presence of the nitrophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.